molecular formula C12H17NO B1452235 4-(Cyclohexylamino)phenol CAS No. 10014-69-4

4-(Cyclohexylamino)phenol

Cat. No.: B1452235
CAS No.: 10014-69-4
M. Wt: 191.27 g/mol
InChI Key: ZWNKVPHOSQGNRP-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)phenol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of a phenol group substituted with a cyclohexylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylamine. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylamino group can enhance the compound’s lipophilicity and membrane permeability . These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    Cyclohexylamine: An aliphatic amine with a cyclohexyl group attached to an amino group.

    4-Aminophenol: A phenol derivative with an amino group at the para position.

Uniqueness

4-(Cyclohexylamino)phenol is unique due to the combination of the phenol and cyclohexylamino groups, which impart distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(cyclohexylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKVPHOSQGNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656337
Record name 4-(Cyclohexylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10014-69-4
Record name 4-(Cyclohexylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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